molecular formula C14H14BFO3 B2451002 [4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid CAS No. 2246856-26-6

[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid

Cat. No.: B2451002
CAS No.: 2246856-26-6
M. Wt: 260.07
InChI Key: YJPWTOOGOWDKRE-UHFFFAOYSA-N
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Description

[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid is an organic compound with the molecular formula C14H14BFO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry

In chemistry, [4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Biology and Medicine

The compound has potential applications in biology and medicine, particularly in the development of pharmaceuticals. Boronic acids are known to inhibit certain enzymes, making them useful in drug design and development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    4-Fluorophenylboronic acid: Similar structure but lacks the phenylethoxy group.

    2-Phenylethoxyphenylboronic acid: Similar but without the fluorine atom.

Uniqueness

[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid is unique due to the presence of both the fluorine atom and the phenylethoxy group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets .

Properties

IUPAC Name

[4-fluoro-2-(2-phenylethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c16-12-6-7-13(15(17)18)14(10-12)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPWTOOGOWDKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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